(Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate
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Overview
Description
(Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to enhance efficiency, reduce costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include furanones and carboxylic acids.
Reduction: Products may include piperidine derivatives.
Substitution: Products may include various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic rings, which can mimic natural substrates or inhibitors.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The benzoate ester group can also undergo hydrolysis, releasing the active components that exert the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H[1,2,4]triazole-3-thiol
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
Uniqueness
(Furan-2-yl)methyl 4-(5-octylpyridin-2-yl)benzoate stands out due to its combination of a furan ring, a pyridine ring, and a benzoate ester. This unique structure provides a diverse range of chemical reactivity and potential applications that are not commonly found in other similar compounds. The presence of the octyl group also adds to its hydrophobic character, which can influence its interactions in biological systems and materials science applications.
Properties
CAS No. |
920269-67-6 |
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Molecular Formula |
C25H29NO3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
furan-2-ylmethyl 4-(5-octylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C25H29NO3/c1-2-3-4-5-6-7-9-20-11-16-24(26-18-20)21-12-14-22(15-13-21)25(27)29-19-23-10-8-17-28-23/h8,10-18H,2-7,9,19H2,1H3 |
InChI Key |
IQKXOXVZWQBDTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OCC3=CC=CO3 |
Origin of Product |
United States |
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